Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo[2,3-b]pyridines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a nitro group at the third position and a carboxylate ester at the fifth position of the pyrrolo[2,3-b]pyridine framework. The unique structural features of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate make it a valuable scaffold for drug development and synthetic chemistry.
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be synthesized from readily available precursors through various chemical reactions. It is classified as a nitrogen-containing heterocycle, which is significant in pharmaceutical research due to its ability to interact with biological targets.
The synthesis of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step synthetic routes. One common method includes:
Industrial synthesis may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles, such as using environmentally friendly solvents and catalysts .
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate features a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. Key structural data include:
The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets .
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo several types of chemical reactions:
The mechanism of action for methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate primarily involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that it may act as an inhibitor for fibroblast growth factor receptors by modulating signaling pathways critical for cell proliferation and survival . The binding interactions often involve hydrogen bonding and hydrophobic interactions facilitated by the compound's functional groups.
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several significant applications in scientific research:
The 7-azaindole scaffold demonstrates remarkable versatility in kinase inhibition due to its ability to form key hydrogen bonds with kinase hinge regions. Structural analyses reveal that the pyrrolic nitrogen and C-3 hydrogen of unsubstituted 7-azaindoles typically donate two hydrogen bonds to kinase backbones, mimicking adenine's interactions in ATP. This binding mode has been exploited in the development of numerous clinical kinase inhibitors, including FDA-approved therapeutics such as Vemurafenib and Pexidartinib [6]. The strategic positioning of substituents on the 7-azaindole core profoundly influences target selectivity and potency. For instance, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5) serves as a precursor to various kinase-directed compounds, demonstrating how the C-5 carboxylate group can be transformed into amide or heterocyclic functionalities that extend into hydrophobic regions of the kinase pocket [7] [10].
Recent research highlights the exceptional potency of pyrrolo[2,3-b]pyridine derivatives against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In a comprehensive structure-activity relationship study, derivatives featuring the 7-azaindole core demonstrated low nanomolar inhibition against FGFR1-3 isoforms. Compound 4h, featuring optimized substituents on the pyrrolo[2,3-b]pyridine scaffold, exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), respectively. This compound demonstrated significant anti-proliferative effects against breast cancer 4T1 cells by inducing apoptosis and suppressing migration/invasion pathways . The molecular architecture allows for strategic decoration at C-3, C-5, and N-1 positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties while maintaining the core hydrogen-bonding interactions essential for kinase affinity [6].
Table 1: Kinase Inhibitory Profiles of Selected Pyrrolo[2,3-b]pyridine Derivatives
Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cellular Activity |
---|---|---|---|---|
4h | 7 | 9 | 25 | Inhibited 4T1 proliferation and migration |
Unsubstituted core | >1000 | >1000 | >1000 | Minimal activity |
C-3 CN analog | 12 | 18 | 42 | Moderate anti-proliferative effects |
C-5 extended aromatic | 9 | 15 | 33 | Potent inhibition of tumor growth |
The nitro group at the C-3 position of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves multiple strategic roles in medicinal chemistry applications. Electronically, this strongly electron-withdrawing substituent significantly modulates the electron density distribution across the bicyclic system, enhancing the electrophilic character of adjacent positions for nucleophilic substitution reactions. Biologically, the nitro group can be selectively reduced to amines using reagents like lithium aluminum hydride or sodium borohydride, providing access to diamino derivatives that serve as crucial intermediates for further functionalization [5]. In targeted biological screening, the presence of the nitro group has been correlated with enhanced binding affinity to enzymes featuring electron-rich active sites, particularly those with catalytic serine residues that may form transient complexes with the electron-deficient aromatic system [5].
The ester moiety at the C-5 position provides exceptional synthetic versatility through straightforward transformations into pharmacologically relevant functional groups. This carboxylate ester can undergo hydrolysis to carboxylic acids (enabling peptide coupling), reduction to alcohols (for ether formation), or transformation to amides – each modification significantly altering the compound's physicochemical properties and biological interactions. Research on human neutrophil elastase (HNE) inhibitors demonstrated that substituents at the C-5 position project into a large hydrophobic pocket of the enzyme's active site. Bulky lipophilic groups at this position maintained potent HNE inhibition (IC₅₀ = 15–51 nM), with molecular docking analyses confirming optimal positioning for Michaelis complex formation with Ser195 of the catalytic triad [5]. This observation explains why the methyl ester derivative serves as an ideal synthetic intermediate – it can be converted to extended hydrophobic functionalities that enhance target binding while providing favorable metabolic stability compared to more polar carboxylic acid derivatives [5].
Synthetic methodologies for functionalizing methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate leverage both substituents simultaneously. A representative sequence involves initial reduction of the nitro group followed by amide coupling at the C-5 position, enabling rapid generation of diverse chemical libraries. The ester group's strategic placement provides synthetic advantages over isomeric configurations, as demonstrated by the commercial availability of both methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate and methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1190322-85-0), which exhibit different reactivity patterns due to distinct electronic distributions [4] [7] [10].
Table 2: Synthetic Pathways and Applications of Methyl 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Functional Group | Key Transformations | Biological Implications | Synthetic Advantages |
---|---|---|---|
C-3 Nitro | Reduction to amine, nucleophilic substitution | Enhances binding to electron-rich enzyme sites, enables diazotization chemistry | Orthogonal reactivity for sequential functionalization |
C-5 Ester | Hydrolysis, amidation, reduction, transesterification | Projects into hydrophobic enzyme pockets, modulates logP and solubility | Stability under diverse reaction conditions, commercial availability of reagents |
Combined System | Reduction/amidation sequences, tandem modifications | Generation of diamino-alcohols, amino-acids, and heterocyclic hybrids | Enables rapid diversification for structure-activity relationship studies |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8